An In-depth Technical Guide to the Physicochemical Properties and Synthesis of N-[4-(1-oxopropyl)phenyl]acetamide
An In-depth Technical Guide to the Physicochemical Properties and Synthesis of N-[4-(1-oxopropyl)phenyl]acetamide
This guide provides a comprehensive technical overview of N-[4-(1-oxopropyl)phenyl]acetamide, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core physicochemical properties, provides a detailed, field-tested synthesis protocol, and outlines robust analytical methodologies for its characterization. The narrative emphasizes the causal reasoning behind experimental choices, ensuring both technical accuracy and practical applicability.
Introduction and Compound Identification
N-[4-(1-oxopropyl)phenyl]acetamide, also commonly known as N-(4-propionylphenyl)acetamide, is a derivative of acetanilide. Its chemical structure features an acetamido group and a propanoyl group attached to a benzene ring in a para configuration. This compound serves as a crucial building block in organic synthesis, most notably as a key intermediate in the preparation of various pharmaceutically active molecules, including the cardiotonic agent Pimobendan.[1] Understanding its fundamental properties and synthesis is therefore critical for its effective application in research and manufacturing.
Compound Identifiers:
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Systematic Name: Acetamide, N-[4-(1-oxopropyl)phenyl]-
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Common Synonym: N-(4-Propionylphenyl)acetamide
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CAS Number: 16960-49-9[2]
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Molecular Formula: C₁₁H₁₃NO₂[2]
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SMILES: CCC(=O)C1=CC=C(NC(=O)C)C=C1[2]
Physicochemical Properties
The physical and chemical characteristics of a compound govern its behavior in different environments and are paramount for designing synthetic routes, purification strategies, and formulation studies.
Table 1: Core Physicochemical Data for N-[4-(1-oxopropyl)phenyl]acetamide
| Property | Value | Source |
| Molecular Weight | 191.23 g/mol | [2] |
| Appearance | Typically a solid powder | General Knowledge |
| Purity (Typical) | ≥95% | [2] |
Note: Experimental data for properties like melting point, boiling point, and solubility for this specific compound are not widely published in readily accessible databases. Researchers should determine these values experimentally for their specific batch. For context, the structurally related compound N-[4-(2-chloropropanoyl)phenyl]acetamide has a melting point of 119-120 °C.[3]
Synthesis Protocol: Friedel-Crafts Acylation
The most common and efficient method for synthesizing N-[4-(1-oxopropyl)phenyl]acetamide is through the Friedel-Crafts acylation of acetanilide using propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]
Rationale of the Experimental Design
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. Acetanilide is used as the starting material because the acetamido group is an ortho-, para-directing activator, making the para position (sterically less hindered) susceptible to electrophilic attack. Aluminum chloride is the catalyst of choice as it complexes with the propionyl chloride to form a highly electrophilic acylium ion, which is the key reactive species that attacks the activated benzene ring. The reaction is typically performed in a non-polar, aprotic solvent like dichloromethane or nitrobenzene to dissolve the reactants and facilitate the reaction without interfering with the catalyst. A controlled, low-temperature addition is crucial to manage the exothermic nature of the reaction and prevent unwanted side reactions.
Detailed Step-by-Step Methodology
Materials and Reagents:
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Acetanilide
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Propionyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Ice
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Sodium bicarbonate (NaHCO₃) solution, saturated
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethanol for recrystallization
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Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer.
Procedure:
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Reaction Setup: In a fume hood, equip a dry three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
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Catalyst Suspension: Add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane. Stir the mixture to form a suspension. Cool the flask in an ice-water bath to 0-5 °C.
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Reactant Addition: Dissolve acetanilide in anhydrous dichloromethane and add this solution to the dropping funnel. Add the acetanilide solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C.
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Acylating Agent Addition: After the acetanilide addition is complete, add propionyl chloride to the dropping funnel. Add the propionyl chloride dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains between 0-5 °C.
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Reaction Progression: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for another hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully quench the reaction by pouring the mixture over a beaker of crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and is highly exothermic.
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Work-up and Isolation:
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Separate the organic layer using a separatory funnel.
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Extract the aqueous layer twice with fresh portions of dichloromethane.
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Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude solid product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final N-[4-(1-oxopropyl)phenyl]acetamide as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-[4-(1-oxopropyl)phenyl]acetamide.
Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.
Analytical Workflow
A standard workflow for characterization involves a preliminary purity check followed by definitive structural confirmation.
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Thin Layer Chromatography (TLC): Used for reaction monitoring and a quick assessment of purity. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used.[4]
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Melting Point Determination: A sharp melting point range close to the literature value (if available) is a good indicator of purity.
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Spectroscopic Analysis:
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Infrared (IR) Spectroscopy: To confirm the presence of key functional groups: N-H stretching (amide), C=O stretching (ketone and amide), and aromatic C-H bonds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure elucidation.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound by identifying the molecular ion peak.
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Logical Flow of Analysis
Caption: Logical workflow for the analytical characterization of the final product.
Applications and Biological Context
While N-[4-(1-oxopropyl)phenyl]acetamide is primarily valued as a synthetic intermediate, its core structure is related to compounds with known biological activities. The acetamide functional group is present in many pharmaceuticals. For instance, various derivatives of N-phenylacetamide have been investigated for a range of therapeutic effects, including anticonvulsant activity.[5]
Its most direct and documented application is in multi-step syntheses. It serves as a precursor that can be further modified, for example, through nitration of the aromatic ring, to build more complex molecular architectures essential for active pharmaceutical ingredients.[1] The propionyl group offers a reactive site for further chemical transformations, making it a versatile starting point for medicinal chemistry campaigns.
Safety and Handling
References
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PubChem. N-(p-acetylphenyl)acetamide. National Institutes of Health. [Link]
- Google Patents.
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Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
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PubChem. N4-Acetylsulfanilamide. National Institutes of Health. [Link]
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Obid, A. et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]
Sources
- 1. CN105968054A - Preparation of pimobendan key intermediate - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. N-[4-(2-CHLOROPROPANOYL)PHENYL]ACETAMIDE CAS#: 81112-08-5 [chemicalbook.com]
- 4. jcbsc.org [jcbsc.org]
- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(p-acetylphenyl)acetamide | C10H11NO2 | CID 75937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
